molecular formula C8H7FO5S B1330535 5-(Fluorosulfonyl)-2-methoxybenzoic acid CAS No. 2488-50-8

5-(Fluorosulfonyl)-2-methoxybenzoic acid

Cat. No.: B1330535
CAS No.: 2488-50-8
M. Wt: 234.2 g/mol
InChI Key: JKEBLZKYIOYFNV-UHFFFAOYSA-N
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Description

5-(Fluorosulfonyl)-2-methoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a methoxy group (–OCH₃) at the ortho position and a fluorosulfonyl group (–SO₂F) at the 5th position of the benzene ring. This compound is a colorless solid and is one of the isomers of anisic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Fluorosulfonyl)-2-methoxybenzoic acid typically involves the introduction of the fluorosulfonyl group into the anisic acid structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .

Industrial Production Methods: Industrial production of fluorosulfonyl compounds often involves the catalytic isomerization of tetrafluoroethane-β-sultone. This process includes the reaction of tetrafluoroethylene with sulfur trioxide, followed by isomerization . The reaction conditions are carefully controlled to prevent spontaneous polymerization and ensure high yields.

Chemical Reactions Analysis

Types of Reactions: 5-(Fluorosulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

    Substitution: The methoxy and fluorosulfonyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted benzoic acids.

Comparison with Similar Compounds

Uniqueness: 5-(Fluorosulfonyl)-2-methoxybenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other anisic acid isomers. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

5-fluorosulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEBLZKYIOYFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308850
Record name o-Anisic acid, 5-(fluorosulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-50-8
Record name o-Anisic acid, 5-(fluorosulfonyl)-
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Record name o-Anisic acid, 5-(fluorosulfonyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID40308850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(fluorosulfonyl)-2-methoxybenzoic acid
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